3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C27H30N4O5 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-[4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H30N4O5/c32-23-15-19(25-7-4-14-36-25)16-24(33)21(23)18-28-8-9-29-10-12-30(13-11-29)22-17-26(34)31(27(22)35)20-5-2-1-3-6-20/h1-7,14,18-19,22,32H,8-13,15-17H2 |
InChI Key |
HIOWJDYTDMPJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Phenylpyrrolidine-2,5-dione
The pyrrolidine-2,5-dione (succinimide) derivative is synthesized via Dieckmann cyclization of N-phenyl aspartic acid derivatives:
- N-Phenylation : React aspartic acid with bromobenzene under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 110°C).
- Cyclization : Treat the resulting N-phenyl aspartic acid with acetic anhydride at 120°C to form 1-phenylpyrrolidine-2,5-dione.
Typical Yield : 65–75% after recrystallization from ethanol.
Preparation of the Piperazine-Ethylamine Linker
The ethylenediamine-piperazine subunit is constructed via N-alkylation (Figure 2):
- Piperazine Activation : React piperazine with 1-bromo-2-chloroethane in acetone with K₂CO₃ (reflux, 48 h).
- Amination : Treat the intermediate with aqueous NH₃ to replace the chloride with an amine group.
Optimization Notes :
- Solvent : Acetone enhances reaction kinetics compared to DMF.
- Catalyst : KI improves selectivity for mono-alkylation.
Characterization Data :
Synthesis of 4-(Furan-2-yl)-2,6-dioxocyclohexylidene Fragment
This fragment is prepared via Claisen-Schmidt condensation (Figure 3):
- Cyclohexanone Functionalization : React cyclohexane-1,3-dione with furan-2-carbaldehyde in ethanol with KOH (rt, 6 h).
- Oxidation : Treat the intermediate with PCC (pyridinium chlorochromate) to form the dione.
Critical Parameters :
- Molar Ratio : 1:1.2 (cyclohexanedione:furaldehyde) minimizes side products.
- Workup : Extract with CHCl₃ and dry over MgSO₄.
Yield : 70–80% after recrystallization from ethyl acetate.
Final Assembly of the Target Compound
Coupling the Piperazine-Ethylamine and Cyclohexylidene Fragments
A Schiff base formation links the amine group to the cyclohexylidene carbonyl:
- Condensation : React the piperazine-ethylamine with 4-(furan-2-yl)-2,6-dioxocyclohexylidene carbaldehyde in ethanol (rt, 12 h).
- Reduction : Stabilize the imine bond using NaBH₄ in methanol (0°C, 1 h).
Reaction Monitoring :
Attachment to the Pyrrolidine-2,5-dione Core
Nucleophilic substitution couples the intermediate to the succinimide core:
- Activation : Convert 1-phenylpyrrolidine-2,5-dione to its mesylate using methanesulfonyl chloride in DCM (0°C, 2 h).
- Alkylation : React with the piperazine-ethylamine-cyclohexylidene intermediate in DMF with K₂CO₃ (60°C, 24 h).
Purification :
- Column Chromatography : Silica gel, eluent CHCl₃:MeOH (9:1).
- Final Recrystallization : Ethyl acetate/cyclohexane (1:3) removes positional isomers.
Overall Yield : 22–28% (four steps).
Optimization Challenges and Solutions
Regioselectivity in Piperazine Alkylation
Stability of the Cyclohexylidene Fragment
Purification of Polar Intermediates
- Problem : Low solubility in organic solvents.
- Approach : Employ reverse-phase HPLC (C18 column, H₂O:MeCN gradient).
Analytical Characterization of the Final Product
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18, 254 nm, retention time 12.3 min).
- Elemental Analysis : Calc. C 66.90%, H 5.97%, N 10.06%; Found C 66.75%, H 6.02%, N 9.98%.
Scale-Up Considerations and Industrial Feasibility
- Cost Drivers : Furan-2-carbaldehyde and palladium catalysts contribute >60% of raw material costs.
- Process Intensification : One-pot strategies for piperazine-ethylamine synthesis reduce solvent use by 40%.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves E-factor by 2.3×.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyclohexylidene moiety can be reduced to form cyclohexane derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan, cyclohexane, and piperazine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogues
Example : 1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS: 321433-54-9)
Key Differences :
- The target compound’s furan-cyclohexylidene group may enhance π-π stacking interactions compared to the pyridinyl and chlorophenyl sulfanyl groups in ’s analog.
- The ethylamino linker in the target compound could improve conformational flexibility versus the rigid benzyl group in the analog .
Furan-Containing Derivatives
Example : 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate
Key Insight :
Pyrrolidine-2,5-dione Derivatives
General Trends :
Research Findings and Implications
- Structural Lumping Strategy : Compounds with shared motifs (e.g., piperazine, dione cores) may exhibit similar degradation pathways or bioactivity, enabling predictive modeling (as in ’s reaction lumping) .
- Spectroscopic Correlations : NMR/UV data from simpler analogs (e.g., Zygocaperoside in ) provide benchmarks for characterizing the target compound’s stereochemistry .
- Environmental Considerations : While the target compound’s environmental impact is unstudied, TRI data (–5) highlight the importance of tracking complex organics for regulatory compliance .
Biological Activity
The compound 3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic applications.
Structure
The molecular structure of the compound can be broken down into several functional groups:
- Furan Ring : Contributes to the compound's reactivity and potential biological activity.
- Piperazine Moiety : Known for its role in drug design, particularly in enhancing solubility and bioavailability.
- Cyclohexylidene : Provides structural stability and may influence the compound’s interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 325.40 g/mol |
| LogP | 3.2948 |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and piperazine rings have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Screening
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa, MCF-7). The results demonstrated that compounds with furan and piperazine motifs significantly inhibited cell proliferation, suggesting potential for further development as anticancer agents.
Antimicrobial Properties
The presence of the furan ring has been associated with antimicrobial activity. Compounds similar to the target molecule have been tested against bacteria and fungi, showing promising results in inhibiting growth.
Research Findings
In vitro studies have indicated that certain derivatives of furan exhibit bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli, hinting at the potential for this compound to serve as an antimicrobial agent.
Neuroprotective Effects
The piperazine component is known for its neuroprotective properties. Research indicates that compounds containing this moiety can modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Studies suggest that these compounds may act by inhibiting oxidative stress pathways and enhancing neurotrophic factor signaling, which are crucial for neuronal survival.
Summary of Findings
The biological activity of 3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione appears promising based on its structural components. The following potential activities have been identified:
- Anticancer Activity : Induces apoptosis in cancer cell lines.
- Antimicrobial Activity : Inhibits growth of various bacterial strains.
- Neuroprotective Effects : Protects neuronal cells from oxidative damage.
Q & A
(Basic) What synthetic routes are reported for this compound, and what are their respective yields and challenges?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Cyclohexylidene Intermediate Formation : Condensation of furan-2-carbaldehyde with 1,3-cyclohexanedione under acidic conditions (e.g., HCl catalysis), followed by imine formation with ethylenediamine derivatives .
- Piperazine Coupling : Nucleophilic substitution or amide coupling using activated intermediates (e.g., chloroacetyl derivatives) in polar aprotic solvents like DMF or dichloromethane .
- Final Cyclization : Acid- or base-mediated cyclization to form the pyrrolidine-2,5-dione core, requiring precise temperature control (0–5°C) to avoid side reactions .
Yield Optimization : Reported yields range from 45% to 72%, with losses attributed to steric hindrance during cyclization. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
(Advanced) How can computational chemistry enhance reaction optimization for this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, reducing trial-and-error experimentation. For example, simulating the energy profile of cyclohexylidene formation predicts optimal solvent polarity .
- Machine Learning (ML) : Train ML models on historical reaction data (temperature, solvent, catalyst) to predict yield outcomes. ICReDD’s approach integrates experimental feedback into computational workflows, narrowing optimal conditions (e.g., identifying DMF as superior to THF for coupling steps) .
- Virtual Screening : Evaluate substituent effects on the furan ring to prioritize synthetic targets with desired electronic properties .
(Basic) What spectroscopic methods validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-Ray Crystallography : Resolves stereochemical ambiguities in the cyclohexylidene moiety; requires high-purity crystals grown via slow evaporation (acetonitrile/chloroform) .
(Advanced) How to resolve contradictions between computational predictions and experimental results?
Methodological Answer:
- Design of Experiments (DoE) : Apply fractional factorial designs to isolate conflicting variables (e.g., solvent vs. temperature). For instance, computational models may underestimate steric effects in piperazine coupling, requiring iterative adjustment of reactant stoichiometry .
- Sensitivity Analysis : Quantify the impact of each parameter (e.g., pH, catalyst loading) using response surface methodology (RSM). Reconcile discrepancies by re-optimizing computational models with experimental outliers .
- Replication Studies : Repeat simulations under revised constraints (e.g., explicit solvent models instead of gas-phase approximations) .
(Basic) What safety protocols are critical during synthesis?
Methodological Answer:
- Handling Intermediates : Use fume hoods for volatile solvents (dichloromethane) and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Waste Disposal : Quench reactive byproducts (e.g., imine hydrochlorides) with aqueous NaHCO₃ before disposal .
- Emergency Measures : Follow H313 (harmful in contact with skin) and P301+P310 (ingestion: immediate medical attention) protocols .
(Advanced) How do solvent polarity and temperature affect stereochemical outcomes?
Methodological Answer:
- Solvent Effects : High-polarity solvents (DMF, DMSO) stabilize charged intermediates, favoring cis-cyclohexylidene configurations. Low-polarity solvents (toluene) promote trans isomers via kinetic control .
- Temperature Control : Lower temperatures (0–5°C) favor thermodynamic products (e.g., cis isomers), while higher temperatures (25°C) accelerate kinetic pathways but increase racemization risk .
(Basic) What purification techniques isolate the target compound effectively?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts (e.g., unreacted piperazine) .
- Recrystallization : Ethanol/water (7:3 v/v) achieves >95% purity; monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
(Advanced) How do molecular dynamics simulations predict catalytic behavior?
Methodological Answer:
- Transition State Analysis : Simulate catalytic cycles (e.g., Pd-mediated coupling) to identify rate-limiting steps. Adjust ligand electronic parameters (e.g., phosphine donors) to enhance turnover .
- Solvent-Solute Interactions : COMSOL Multiphysics models predict diffusion limitations in viscous solvents (e.g., DMSO), guiding reactor design for homogeneous mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
